Eperisone-d10 Hydrochloride: A Technical Guide for Researchers
Eperisone-d10 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperisone-d10 hydrochloride is the deuterated analog of Eperisone hydrochloride, a centrally acting muscle relaxant. The strategic replacement of ten hydrogen atoms with deuterium (B1214612) isotopes renders it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of Eperisone-d10 hydrochloride, its research applications, and detailed methodologies for its use.
Physicochemical Properties
Eperisone-d10 hydrochloride is a stable, isotopically labeled form of Eperisone hydrochloride. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [1] |
| CAS Number | 1246819-46-4 | [2][3][4] |
| Molecular Formula | C₁₇H₁₆D₁₀ClNO | [3][4][5] |
| Molecular Weight | 305.91 g/mol | [3][4][5][6] |
| Purity | >95% (HPLC) | [1][7] |
| Appearance | Off-White Solid | [5] |
| Solubility | Soluble in Methanol (B129727) | [5] |
| Storage | -20°C | [5] |
Research Use: Internal Standard in Quantitative Analysis
The primary research application of Eperisone-d10 hydrochloride is as an internal standard (IS) in bioanalytical methods to quantify Eperisone in biological matrices such as plasma and serum.[6] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS based bioanalysis as it offers superior accuracy and precision.[8][9][10] Eperisone-d10 hydrochloride co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[8][9][10]
Experimental Protocol: Quantification of Eperisone in Human Plasma using LC-MS/MS with Eperisone-d10 Hydrochloride as an Internal Standard
This section outlines a representative experimental protocol for the determination of Eperisone in human plasma. This protocol is a composite based on established methods for Eperisone analysis, adapted for the use of Eperisone-d10 hydrochloride as the internal standard.
Preparation of Stock and Working Solutions
-
Eperisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eperisone hydrochloride and dissolve in 10 mL of methanol.
-
Eperisone-d10 Hydrochloride (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Eperisone-d10 hydrochloride and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Eperisone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 hydrochloride stock solution with methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Eperisone working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Eperisone-d10 hydrochloride internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.0 min: 80% B3.0-3.1 min: 80-20% B3.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eperisone: m/z 260.2 → 98.1Eperisone-d10: m/z 270.2 → 108.1 (projected) |
| Collision Energy | Optimized for each transition |
Note: The MRM transition for Eperisone-d10 is projected and should be optimized experimentally.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Eperisone using Eperisone-d10 HCl.
Mechanism of Action of Eperisone
Eperisone hydrochloride, the non-deuterated parent compound, exerts its muscle relaxant effects through a multi-faceted mechanism of action.[11][12][13] It primarily acts on the central nervous system and vascular smooth muscle.
Inhibition of Spinal Reflexes
Eperisone suppresses both mono- and polysynaptic reflexes within the spinal cord.[11][12] This action is thought to be mediated by the inhibition of gamma-efferent firing, which reduces the sensitivity of muscle spindles to stretch.[11] The overall effect is a decrease in muscle tone and alleviation of spasticity.[11]
Caption: Eperisone inhibits the spinal reflex arc by suppressing gamma motor neuron firing.
Vasodilation via Calcium Channel Antagonism
Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist in vascular smooth muscle cells.[11][14] By blocking voltage-dependent calcium channels, it inhibits the influx of calcium ions, leading to smooth muscle relaxation and increased blood flow.[11][14] This can help to alleviate the vicious cycle of muscle contraction, ischemia, and pain.[11]
Caption: Eperisone blocks voltage-gated calcium channels, leading to vasodilation.
Potential Interaction with P2X7 Receptors
Recent research suggests that Eperisone may also act as a potent antagonist of the P2X7 receptor.[15][16][17] P2X7 receptors are ATP-gated ion channels involved in inflammation and pain signaling.[15] Antagonism of these receptors could contribute to the analgesic effects of Eperisone.[15][16]
Caption: Eperisone may exert analgesic effects through antagonism of the P2X7 receptor.
Conclusion
Eperisone-d10 hydrochloride is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for its non-deuterated counterpart, Eperisone. A thorough understanding of Eperisone's multifaceted mechanism of action, encompassing the central nervous system and peripheral vasculature, is crucial for its continued investigation and therapeutic application. This guide provides a foundational resource for scientists and professionals engaged in the study of this important muscle relaxant.
References
- 1. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. theclinivex.com [theclinivex.com]
- 3. vivanls.com [vivanls.com]
- 4. Eperisone Hydrochloride | CAS No- 56839-43-1 | Simson Pharma Limited [simsonpharma.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. lcms.cz [lcms.cz]
- 9. chromforum.org [chromforum.org]
- 10. scispace.com [scispace.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]
- 13. mims.com [mims.com]
- 14. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

